molecular formula C37H35F5N4O7S B13889487 Fmoc-DL-Arg(Mtr)-OPfp

Fmoc-DL-Arg(Mtr)-OPfp

Cat. No.: B13889487
M. Wt: 774.8 g/mol
InChI Key: SNQWXODNGKSQLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-DL-Arg(Mtr)-OPfp: is a compound used in peptide synthesis. It is a derivative of arginine, an amino acid, and is protected by the Fmoc (9-fluorenylmethyloxycarbonyl) group. The Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group protects the guanidine group of arginine, while the OPfp (pentafluorophenyl) ester facilitates the coupling reaction in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-DL-Arg(Mtr)-OPfp involves multiple steps:

    Protection of Arginine: The guanidine group of arginine is protected using the Mtr group. This is achieved by reacting arginine with 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride in the presence of a base.

    Fmoc Protection: The amino group of arginine is then protected with the Fmoc group. This is done by reacting the Mtr-protected arginine with Fmoc chloride in the presence of a base.

    Formation of OPfp Ester: Finally, the carboxyl group of the Fmoc-DL-Arg(Mtr) is activated by converting it into the OPfp ester. This is achieved by reacting the Fmoc-DL-Arg(Mtr) with pentafluorophenol and a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The Fmoc group can be removed by treatment with piperidine, allowing the amino group to participate in further peptide coupling reactions.

    Cleavage of Protecting Groups: The Mtr group can be removed using trifluoroacetic acid (TFA), exposing the guanidine group of arginine for further reactions.

    Coupling Reactions: The OPfp ester facilitates the coupling of Fmoc-DL-Arg(Mtr) with other amino acids or peptides, forming peptide bonds.

Common Reagents and Conditions:

    Piperidine: Used for the removal of the Fmoc group.

    Trifluoroacetic Acid (TFA): Used for the removal of the Mtr group.

    Dicyclohexylcarbodiimide (DCC): Used for the formation of the OPfp ester.

Major Products Formed:

    Fmoc-DL-Arg(Mtr): Formed after the protection of arginine.

    Fmoc-DL-Arg(Mtr)-OPfp: The final product used in peptide synthesis.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Fmoc-DL-Arg(Mtr)-OPfp is widely used in solid-phase peptide synthesis (SPPS) to create arginine-containing peptides.

Biology:

    Protein Engineering: Used in the synthesis of peptides and proteins for studying protein structure and function.

Medicine:

    Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.

Industry:

    Biotechnology: Employed in the production of synthetic peptides for various industrial applications.

Mechanism of Action

Mechanism:

    Fmoc Protection: The Fmoc group protects the amino group of arginine, preventing unwanted reactions during peptide synthesis.

    Mtr Protection: The Mtr group protects the guanidine group of arginine, ensuring selective reactions.

    OPfp Ester: The OPfp ester activates the carboxyl group, facilitating the coupling reaction with other amino acids or peptides.

Molecular Targets and Pathways:

    Peptide Bond Formation: The compound facilitates the formation of peptide bonds by activating the carboxyl group and protecting the amino and guanidine groups.

Comparison with Similar Compounds

    Fmoc-Arg(Pbf)-OH: Another Fmoc-protected arginine derivative with the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group.

    Fmoc-Arg(Tos)-OH: An Fmoc-protected arginine derivative with the Tos (tosyl) group.

Uniqueness:

    Mtr Group: The Mtr group provides a unique protection for the guanidine group, offering different reactivity and stability compared to other protecting groups like Pbf and Tos.

    OPfp Ester: The OPfp ester offers efficient coupling reactions, making Fmoc-DL-Arg(Mtr)-OPfp a valuable reagent in peptide synthesis.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H35F5N4O7S/c1-18-16-27(51-4)19(2)20(3)34(18)54(49,50)46-36(43)44-15-9-14-26(35(47)53-33-31(41)29(39)28(38)30(40)32(33)42)45-37(48)52-17-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,16,25-26H,9,14-15,17H2,1-4H3,(H,45,48)(H3,43,44,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQWXODNGKSQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H35F5N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

774.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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